

physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate

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Compound of Interest

Compound Name:	Triethyl 2-fluoro-2-phosphonoacetate
Cat. No.:	B1302008

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An In-depth Technical Guide to Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-fluoro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a phosphonate group, make it a valuable building block for the stereoselective synthesis of α -fluoro- α,β -unsaturated esters and other complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Triethyl 2-fluoro-2-phosphonoacetate**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in chemical research and drug development.

Core Properties of Triethyl 2-fluoro-2-phosphonoacetate

Triethyl 2-fluoro-2-phosphonoacetate is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ FO ₅ P	[1]
Molecular Weight	242.18 g/mol	[1]
CAS Number	2356-16-3	[1]
Appearance	Colorless liquid	[2]
Density	1.194 g/mL at 25 °C	[1]
Boiling Point	75 °C at 0.01 mmHg	[1]
Refractive Index (n ₂₀ /D)	1.425	[1]
Flash Point	73 °C (163.4 °F) - closed cup	[1]

Table 2: Spectroscopic Data Summary

While raw spectral data is extensive, the following table summarizes the key spectroscopic techniques used for the characterization of **Triethyl 2-fluoro-2-phosphonoacetate** and where to find more information.

Spectroscopic Data	Description
¹ H NMR	Data available, often showing characteristic shifts for the ethyl groups and the proton adjacent to the fluorine and phosphorus atoms.
¹³ C NMR	Data available, showing signals for the eight carbon atoms, with splitting patterns due to coupling with phosphorus and fluorine.
¹⁹ F NMR	Data available, providing information about the fluorine environment.
³¹ P NMR	Data available, a key technique for characterizing organophosphorus compounds.
Infrared (IR) Spectroscopy	Spectra available, showing characteristic absorption bands for C=O (ester), P=O (phosphonate), and C-F bonds.
Mass Spectrometry (MS)	Data available, providing information on the molecular weight and fragmentation pattern.

Synthesis of Triethyl 2-fluoro-2-phosphonoacetate

The synthesis of **Triethyl 2-fluoro-2-phosphonoacetate** is most commonly achieved through the Michaelis-Arbuzov reaction. An alternative method starts from dibromofluoromethylphosphonate.

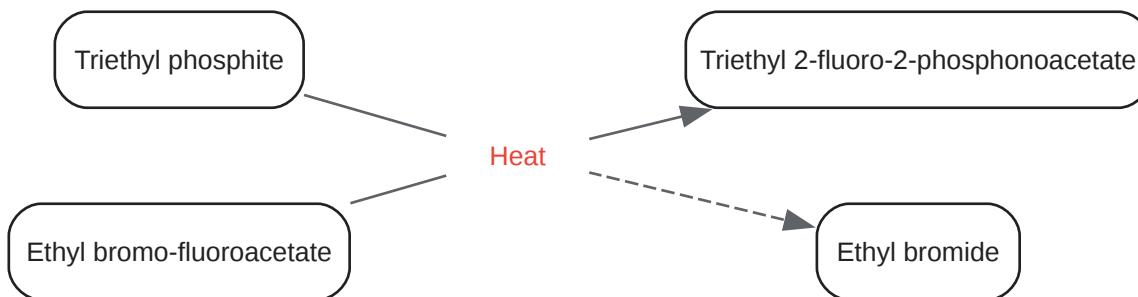
Michaelis-Arbuzov Reaction

This method involves the reaction of triethyl phosphite with an ethyl halo-fluoroacetate.

Experimental Protocol:

- Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.
- Reagents: Ethyl 2-bromo-2-fluoroacetate and triethyl phosphite are added to the flask.

- Reaction Conditions: The reaction mixture is heated at a high temperature (e.g., 130-160 °C) for several hours under a nitrogen atmosphere.[3]
- Work-up and Purification: After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield **Triethyl 2-fluoro-2-phosphonoacetate** as a pale yellow oil.



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Caption: Michaelis-Arbuzov synthesis of **Triethyl 2-fluoro-2-phosphonoacetate**.

Chemical Reactivity and Applications

The primary application of **Triethyl 2-fluoro-2-phosphonoacetate** is in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α -fluoro- α,β -unsaturated esters.

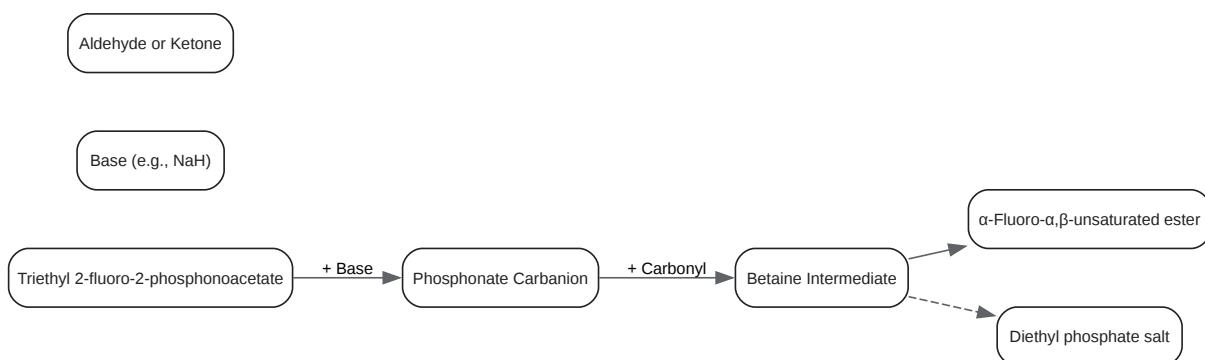
Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of the phosphonate carbanion (generated by treating **Triethyl 2-fluoro-2-phosphonoacetate** with a base) with an aldehyde or ketone.

Experimental Protocol:

- Carbanion Formation: A strong base, such as sodium hydride (NaH), is suspended in an anhydrous solvent like tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere. The flask is cooled in an ice bath.
- Addition of Phosphonate: **Triethyl 2-fluoro-2-phosphonoacetate** is added dropwise to the stirred suspension. The mixture is stirred until the evolution of hydrogen gas ceases.

- Reaction with Carbonyl: A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).
- Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.



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Caption: Horner-Wadsworth-Emmons reaction workflow.

Role in Drug Discovery and Development

Triethyl 2-fluoro-2-phosphonoacetate itself is not known to have direct biological activity or to be involved in signaling pathways. Its primary importance in drug discovery and development lies in its role as a key synthetic intermediate.^[4] The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target proteins.^[5]

Phosphonates, in general, are recognized as important pharmacophores as they can act as mimics of phosphates or carboxylates, which are ubiquitous in biological systems.^[6] Consequently, derivatives of fluorinated phosphonates have been investigated for a range of therapeutic applications. For instance, fluorinated nucleoside phosphonates have shown promise as potent anti-HIV agents.^[7]

Therefore, while **Triethyl 2-fluoro-2-phosphonoacetate** does not directly modulate signaling pathways, it serves as a crucial tool for medicinal chemists to synthesize novel fluorinated compounds with potential therapeutic value. The Horner-Wadsworth-Emmons reaction using this reagent provides a reliable method for accessing α -fluoro- α, β -unsaturated esters, which are versatile precursors for more complex drug candidates.^[4]

Safety and Handling

Triethyl 2-fluoro-2-phosphonoacetate is a combustible liquid and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^[1]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

Triethyl 2-fluoro-2-phosphonoacetate is a valuable reagent in organic synthesis, particularly for the construction of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with its reliable reactivity in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for researchers in academia and industry. While not biologically active itself, its role as a synthetic precursor for potentially therapeutic compounds underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity for professionals engaged in advanced chemical synthesis and pharmaceutical research.

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